Piperazine-1-carboximidamide

描述

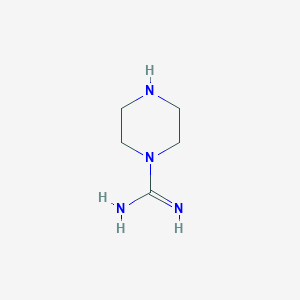

Piperazine-1-carboximidamide is a compound with the molecular formula C5H12N4 . It has a molecular weight of 128.18 g/mol . The IUPAC name for this compound is this compound . It is also known by other names such as Piperazine-1-carboxamidine and 1-Piperazinecarboximidamide .

Synthesis Analysis

A novel N-aryl piperazine-1-carboxamide series of human CCR2 chemokine receptor antagonists was discovered . Early analogues were potent at CCR2 but also inhibited the hERG cardiac ion channel . Structural modifications which decreased lipophilicity and basicity resulted in the identification of a sub-series with an improved margin over hERG . Another study showed that piperazine-1-carboxamidine analogues with large atoms or large side chains substituted on the phenyl group at the R (3) and R (5) positions are characterized by a high ROS accumulation capacity in Candida albicans and a high fungicidal activity .Molecular Structure Analysis

The molecular structure of this compound includes a six-membered heterocyclic ring with two opposing nitrogen atoms . The InChI code for this compound isInChI=1S/C5H12N4/c6-5(7)9-3-1-8-2-4-9/h8H,1-4H2,(H3,6,7) . The Canonical SMILES for this compound is C1CN(CCN1)C(=N)N . Physical and Chemical Properties Analysis

This compound has a molecular weight of 128.18 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound are 128.106196400 g/mol . The Topological Polar Surface Area of the compound is 65.1 Ų . The compound has a Heavy Atom Count of 9 . The Formal Charge of the compound is 0 .作用机制

- Fis1 (Whi2) appears to have a prosurvival function, while Dnm1 and Mdv1 have proapoptotic roles during yeast cell death induced by this compound .

- An excess of ROS levels is a phenotypical marker of yeast cells undergoing apoptosis, which aligns with the compound’s mode of action .

- Its minimal fungicidal concentration ranges between 50 and 100 μg/mL, indicating selective fungicidal activity .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

生化分析

Biochemical Properties

Piperazine-1-carboximidamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with mitochondrial fission machinery, including proteins such as Fis1, Dnm1, and Mdv1, which are involved in mitochondrial fission-dependent apoptosis . These interactions are crucial for understanding the compound’s role in inducing apoptosis in yeast cells.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In yeast cells, it induces caspase-dependent apoptosis, which is mediated by the mitochondrial fission machinery . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by triggering the accumulation of reactive oxygen species (ROS) and activating caspases . These effects highlight its potential as a fungicidal agent.

Molecular Mechanism

The molecular mechanism of this compound involves its accumulation in cells through functional lipid rafts and its subsequent induction of apoptosis via the mitochondrial fission pathway . The compound interacts with the mitochondrial fission machinery, leading to the activation of caspases and the generation of ROS, which ultimately result in cell death . This mechanism underscores the compound’s potential as a therapeutic agent for targeting fungal infections.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that its fungicidal activity is linked to the accumulation of ROS and the induction of apoptosis in yeast cells . These effects are consistent over time, indicating the compound’s potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of the compound have been associated with toxic or adverse effects, including neurotoxic symptoms in dogs and cats . At lower doses, the compound is well-tolerated and exhibits selective fungicidal activity . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s fungicidal activity is linked to its ability to induce ROS accumulation and disrupt mitochondrial function . These interactions are crucial for understanding the compound’s role in metabolic flux and its potential as a therapeutic agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by functional lipid rafts . The compound’s intracellular accumulation is essential for its fungicidal activity, as it enables the induction of apoptosis through the mitochondrial fission pathway . These findings underscore the importance of understanding the compound’s transport mechanisms for optimizing its therapeutic potential.

Subcellular Localization

This compound is localized within the mitochondria, where it exerts its effects on mitochondrial fission and apoptosis . The compound’s targeting to the mitochondria is facilitated by specific signals and post-translational modifications that direct it to this organelle . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

属性

IUPAC Name |

piperazine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4/c6-5(7)9-3-1-8-2-4-9/h8H,1-4H2,(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWBXCGKRKUYSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375151 | |

| Record name | Piperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45695-84-9 | |

| Record name | 1-Piperazinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45695-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1302203.png)

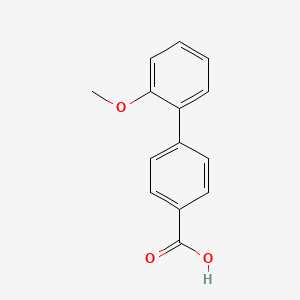

![4'-Methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1302210.png)